molecular formula C15H13F3N2O B8751004 2-amino-4,5-difluoro-N-[2-(4-fluorophenyl)ethyl]Benzamide CAS No. 628326-32-9

2-amino-4,5-difluoro-N-[2-(4-fluorophenyl)ethyl]Benzamide

Cat. No. B8751004
M. Wt: 294.27 g/mol
InChI Key: UMGZWLHVYMGKKF-UHFFFAOYSA-N
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Patent
US07034033B2

Procedure details

To a stirred solution of 4,5-difluoro anthranilic acid (2.0 g, 11.6 mmol) in anhydrous THF (30 mL) was added hydroxybenzotriazole hydrate (HOBt) (1.56 g, 11.6 mmol), diisopropylethyl amine (2.01 mL, 11.6. mmol), and 4-fluorophenylethyl amine (1.52 mL, 11.6 mmol). After all of the HOBt had completely dissolved, EDCI (2.21 g, 11.6 mmol) was added and the resulting orange solution was stirred at room temperature for 16 hours. The solvent was removed, and the residue was chromatographed on silica eluting with 15% EtOAc in hexanes giving the desired benzamide (2) as white crystals (3.07 g, 10.4 mmol, 90%).
Quantity
3.07 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
hydroxybenzotriazole hydrate
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
2.01 mL
Type
reactant
Reaction Step Two
Quantity
1.52 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
HOBt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.21 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH2:12])[C:5](=[CH:9][C:10]=1[F:11])[C:6]([OH:8])=O.O.OC1C2N=NNC=2C=CC=1.C(N(C(C)C)CC)(C)C.[F:33][C:34]1[CH:39]=[CH:38][C:37]([CH2:40][CH2:41][NH2:42])=[CH:36][CH:35]=1.CCN=C=NCCCN(C)C.C(N)(=O)C1C=CC=CC=1>C1COCC1.CCOC(C)=O>[NH2:12][C:4]1[CH:3]=[C:2]([F:1])[C:10]([F:11])=[CH:9][C:5]=1[C:6]([NH:42][CH2:41][CH2:40][C:37]1[CH:38]=[CH:39][C:34]([F:33])=[CH:35][CH:36]=1)=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
3.07 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(C(C(=O)O)=CC1F)N
Name
hydroxybenzotriazole hydrate
Quantity
1.56 g
Type
reactant
Smiles
O.OC1=CC=CC=2NN=NC21
Name
Quantity
2.01 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
1.52 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)CCN
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
HOBt
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.OC1=CC=CC=2NN=NC21
Step Four
Name
Quantity
2.21 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting orange solution was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
NC1=C(C=C(C(=C1)F)F)C(=O)NCCC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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